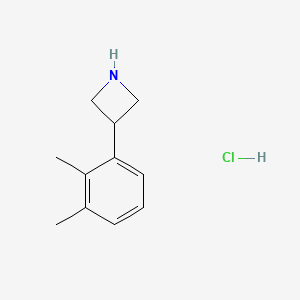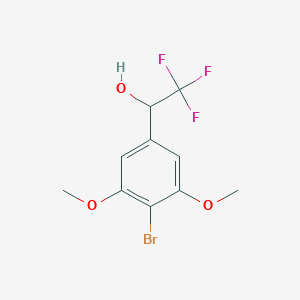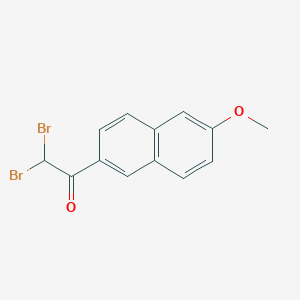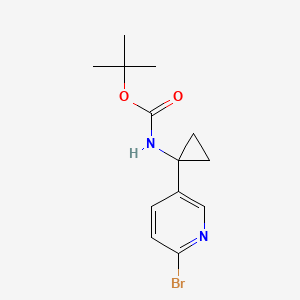
Tert-butyl (1-(6-bromopyridin-3-YL)cyclopropyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (1-(6-bromopyridin-3-YL)cyclopropyl)carbamate is a chemical compound with the molecular formula C13H17BrN2O2 It is a derivative of pyridine and cyclopropane, featuring a bromine atom at the 6-position of the pyridine ring and a tert-butyl carbamate group attached to the cyclopropyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(6-bromopyridin-3-YL)cyclopropyl)carbamate typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Cyclopropanation: The brominated pyridine is then subjected to cyclopropanation using a suitable cyclopropylating agent, such as diazomethane or a cyclopropyl halide, in the presence of a catalyst.
Carbamate Formation: The resulting cyclopropyl derivative is reacted with tert-butyl isocyanate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Tert-butyl (1-(6-bromopyridin-3-YL)cyclopropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions at elevated temperatures.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of oxidized pyridine derivatives.
Reduction: Formation of reduced pyridine derivatives.
Hydrolysis: Formation of the corresponding amine and tert-butyl alcohol.
科学研究应用
Tert-butyl (1-(6-bromopyridin-3-YL)cyclopropyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of tert-butyl (1-(6-bromopyridin-3-YL)cyclopropyl)carbamate involves its interaction with molecular targets, such as enzymes or receptors, through binding or inhibition. The bromine atom and the carbamate group play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by altering the activity of target proteins or interfering with cellular processes.
相似化合物的比较
Similar Compounds
- Tert-butyl (1-(5-bromopyridin-3-YL)cyclopropyl)carbamate
- Tert-butyl (1-(4-bromopyridin-3-YL)cyclopropyl)carbamate
- Tert-butyl (1-(3-bromopyridin-3-YL)cyclopropyl)carbamate
Uniqueness
Tert-butyl (1-(6-bromopyridin-3-YL)cyclopropyl)carbamate is unique due to the specific positioning of the bromine atom at the 6-position of the pyridine ring, which influences its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
属性
分子式 |
C13H17BrN2O2 |
|---|---|
分子量 |
313.19 g/mol |
IUPAC 名称 |
tert-butyl N-[1-(6-bromopyridin-3-yl)cyclopropyl]carbamate |
InChI |
InChI=1S/C13H17BrN2O2/c1-12(2,3)18-11(17)16-13(6-7-13)9-4-5-10(14)15-8-9/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
InChI 键 |
HDGUGVISJMQWLZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CN=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


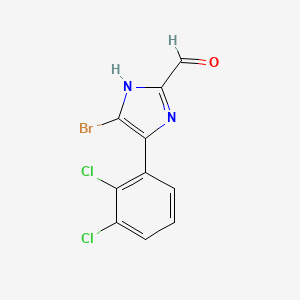
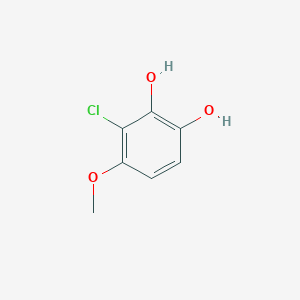
![4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13699156.png)
![6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13699165.png)
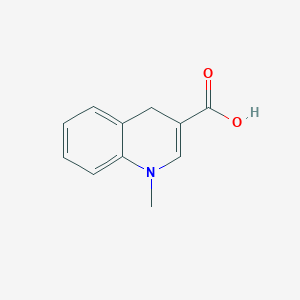
![Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate](/img/structure/B13699171.png)
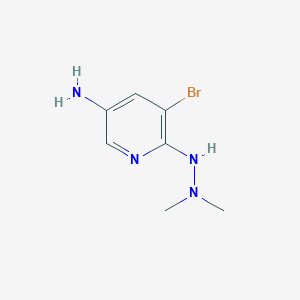
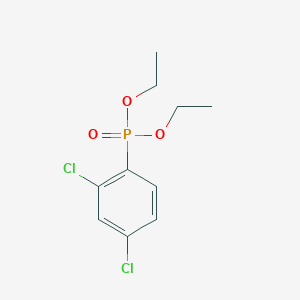
![4-[(tert-Butyldiphenylsilyl)oxy]benzylamine](/img/structure/B13699189.png)
